1-Methoxy-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Methoxy-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H9NO4 This compound is characterized by a pyrrolidine ring substituted with a methoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The reaction typically involves heating the reactants in water, propan-2-ol, or toluene, or even without solvents . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methoxy-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The analgesic effects may be due to its interaction with pain receptors or modulation of inflammatory pathways .
Comparison with Similar Compounds
- 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Comparison: 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and application .
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-methoxy-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
SZIJIQMEGRYYGP-UHFFFAOYSA-N |
Canonical SMILES |
CON1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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